Product packaging for Allolactose(Cat. No.:CAS No. 645-03-4)

Allolactose

Número de catálogo: B8034509
Número CAS: 645-03-4
Peso molecular: 342.30 g/mol
Clave InChI: DLRVVLDZNNYCBX-VDGMBKLFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Allolactose is a disaccharide sugar molecule with the chemical formula C12H22O11, consisting of galactose and glucose units linked by a β(1→6) glycosidic bond . It is best recognized in molecular biology as the natural inducer of the lac operon in Escherichia coli and other enteric bacteria . In the absence of lactose, the Lac repressor protein binds to the operator region of the lac operon, preventing transcription of genes essential for lactose metabolism. Upon cellular entry of lactose, the enzyme β-galactosidase (lacZ) not only hydrolyzes it but also catalyzes its intramolecular isomerization into this compound . This compound binds to the Lac repressor, causing a conformational change that reduces the repressor's affinity for the operator DNA. This dissociation allows RNA polymerase to proceed with transcription of the lacZ, lacY, and lacA genes, enabling the cell to metabolize lactose . This sophisticated mechanism ensures that the bacterium expends energy to produce the necessary enzymes only when their substrate is available. Beyond its foundational role in gene regulation, this compound is also a component of Galacto-oligosaccharides (GOS) , a well-known class of prebiotics . Recent research indicates that disaccharides with β(1→6) linkages, like this compound, exhibit bifidogenic activity by promoting the growth of beneficial Bifidobacterium species, highlighting its value in gut health and microbiology studies . This product, offered in high purity, is intended for research applications such as the study of prokaryotic gene expression, inducible promoter systems, and the investigation of prebiotic structures. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B8034509 Allolactose CAS No. 645-03-4

Propiedades

IUPAC Name

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-VDGMBKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893952
Record name Allolactose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-03-4
Record name 6-O-β-D-Galactopyranosyl-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allolactose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allolactose
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URL https://www.drugbank.ca/drugs/DB04116
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allolactose
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Foundational & Exploratory

Allolactose: A Comprehensive Technical Guide on its Chemical Structure, Stereoisomerism, and Role as a Biological Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allolactose (B1665239), a disaccharide isomer of lactose (B1674315), is a pivotal molecule in molecular biology, serving as the natural inducer of the lac operon in Escherichia coli and other enteric bacteria. This technical guide provides an in-depth exploration of the chemical structure and stereoisomerism of this compound. It details the subtle yet critical structural differences between this compound and lactose that underpin its specific biological activity. Furthermore, this guide outlines established experimental protocols for the enzymatic synthesis, purification, and structural analysis of this compound, and presents key quantitative data regarding its interaction with the lac repressor. Visual diagrams generated using Graphviz are provided to illustrate molecular structures and the induction pathway of the lac operon.

Chemical Structure of this compound

This compound is a disaccharide with the molecular formula C₁₂H₂₂O₁₁. It is composed of two monosaccharide units: D-galactose and D-glucose. The defining feature of this compound is the glycosidic bond that links these two units. Specifically, it is a β-1,6-glycosidic linkage, where the anomeric carbon (C1) of a β-D-galactopyranose unit is connected to the hydroxyl group at the C6 position of a D-glucopyranose unit.

This contrasts with its more common isomer, lactose, where the linkage is a β-1,4-glycosidic bond between β-D-galactose and D-glucose. This difference in the linkage position, from the C4 hydroxyl in lactose to the C6 hydroxyl in this compound, results in a distinct three-dimensional structure that is crucial for its biological function. Both monosaccharide units in this compound exist in their pyranose (six-membered ring) forms.

Allolactose_Lactose_Comparison cluster_this compound This compound (β-D-galactopyranosyl-(1→6)-D-glucopyranose) cluster_lactose Lactose (β-D-galactopyranosyl-(1→4)-D-glucopyranose) This compound Lactose This compound->Lactose Structural Isomers

Figure 1: Comparison of this compound and Lactose Structures.

Stereoisomerism of this compound

The stereochemistry of this compound is fundamental to its structure and function. The constituent monosaccharides, D-glucose and D-galactose, are themselves stereoisomers.

  • Epimers: D-glucose and D-galactose are C4 epimers, meaning they differ only in the configuration of the hydroxyl group at the fourth carbon atom. This subtle difference in stereochemistry is a key feature of many biologically important carbohydrates.

  • Anomers: The glucose unit in this compound has a hemiacetal group at the anomeric carbon (C1), which can exist in two stereoisomeric forms: α and β. This gives rise to α-allolactose and β-allolactose. The β-anomer is the form that is typically discussed in the context of its biological activity.

  • Structural Isomerism: this compound and lactose are structural isomers because they have the same molecular formula (C₁₂H₂₂O₁₁) but differ in the connectivity of their atoms, specifically the position of the glycosidic bond.

Stereoisomerism_Concepts cluster_epimers Epimers (Differ at one chiral center) cluster_anomers Anomers (Differ at the anomeric carbon) D_Glucose D-Glucose D_Galactose D-Galactose D_Glucose->D_Galactose C4 Epimers alpha_Glucose α-D-Glucopyranose beta_Glucose β-D-Glucopyranose alpha_Glucose->beta_Glucose Anomers

Figure 2: Key Stereoisomeric Relationships in this compound's Monosaccharide Units.

Quantitative Data

ParameterValueDescriptionReference(s)
Dissociation Constant (Kd) for Lac Repressor ~10⁻⁶ MMeasures the binding affinity of this compound to the lac repressor protein (LacI). A lower Kd indicates stronger binding.
Synthesis Rate by β-galactosidase 8-10% of lactose hydrolysis rateThe rate of this compound synthesis via transgalactosylation relative to the primary hydrolytic activity of the enzyme on lactose.
This compound to Glucose Formation Ratio ~0.88Under various substrate concentrations, the production of this compound remains proportional to the formation of glucose.
Dissociation Constant (Ki'') for Glucose from E-Gal-Glc complex 17 mMThe dissociation constant for glucose from the covalent intermediate complex with β-galactosidase, influencing the rate of intramolecular this compound synthesis.

Role in lac Operon Induction

This compound is the true natural inducer of the lac operon. The operon's regulation is a classic model of gene expression control in prokaryotes. In the absence of lactose (and therefore this compound), the lac repressor protein (LacI), encoded by the lacI gene, binds tightly to the operator region of the lac operon, physically blocking RNA polymerase from transcribing the structural genes (lacZ, lacY, and lacA).

When lactose enters the cell, a basal level of β-galactosidase (encoded by lacZ) catalyzes the conversion of a small amount of lactose into this compound through a transgalactosylation reaction. This compound then binds to an allosteric site on the LacI repressor, inducing a conformational change that significantly reduces the repressor's affinity for the operator DNA. The repressor dissociates from the operator, allowing for the transcription of the structural genes required for lactose metabolism.

The Allosteric Regulation of the Lac Repressor: A Deep Dive into the Mechanism of Allolactose Binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The lac operon of Escherichia coli stands as a paradigm of gene regulation, a fundamental process in all living organisms. At the heart of this intricate system lies the lac repressor protein (LacI), a molecular switch that controls the expression of genes necessary for lactose (B1674315) metabolism. The binding of the inducer molecule, allolactose (B1665239), to the lac repressor is the critical event that flips this switch, initiating the transcription of the lac operon genes. This technical guide provides a comprehensive examination of the mechanism of this compound binding to the lac repressor, detailing the structural rearrangements, thermodynamic principles, and experimental methodologies that underpin this classic example of allosteric regulation.

The Lac Operon Regulatory Pathway: A Symphony of Molecular Interactions

The regulation of the lac operon is a finely tuned process governed by the availability of glucose and lactose. In the absence of lactose, the lac repressor binds tightly to the operator region of the DNA, physically blocking RNA polymerase from initiating transcription of the structural genes (lacZ, lacY, and lacA). However, when lactose is present, it is converted to this compound by the enzyme β-galactosidase. This compound then acts as an inducer, binding to the lac repressor and causing a conformational change that dramatically reduces its affinity for the operator DNA. This derepression allows for the transcription of the operon, leading to the synthesis of proteins required for lactose transport and metabolism.

Lac_Operon_Pathway cluster_operon Lac Operon cluster_induction Induction promoter Promoter operator Operator lacZ lacZ lacY lacY lacA lacA Transcription Transcription & Translation lacA->Transcription LacI Lac Repressor (Active) LacI->operator Binds & Blocks Transcription Inactive_LacI Inactive Repressor- This compound Complex LacI->Inactive_LacI RNAP RNA Polymerase RNAP->promoter Binds RNAP->lacZ Transcription Proceeds This compound This compound This compound->LacI Binds to This compound->Inactive_LacI Inactive_LacI->operator Dissociates from Operator Proteins Lactose Metabolism Proteins Transcription->Proteins

Figure 1: The Lac Operon Regulatory Pathway.

The Allosteric Mechanism: Conformational Changes Upon this compound Binding

The binding of this compound to the lac repressor induces a significant conformational change, a hallmark of allosteric regulation. The lac repressor is a tetrameric protein, composed of two functional dimers. Each monomer has a distinct N-terminal DNA-binding domain (headpiece) and a larger core domain which is the site of inducer binding.

In the absence of an inducer, the DNA-binding domains of the repressor are oriented in a way that allows for high-affinity binding to the operator DNA. Upon binding of this compound to the core domains, a structural rearrangement occurs. This change in conformation alters the relative orientation of the DNA-binding headpieces, rendering them unable to bind to the operator with high affinity. This allosteric communication between the inducer-binding site and the DNA-binding domain, separated by approximately 40 Å, is a classic example of action at a distance in a protein.

The Role of Allolactose in the Natural Regulation of the lac Operon in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The lactose (B1674315) (lac) operon in Escherichia coli is a classic paradigm of gene regulation, providing a fundamental model for understanding how cells respond to environmental cues. Central to this regulatory network is the allosteric transition of the Lac repressor protein (LacI) upon binding to its inducer, allolactose (B1665239). This guide provides an in-depth technical examination of the pivotal role of this compound in the derepression of the lac operon. We will explore the molecular mechanisms, present quantitative binding data, detail key experimental methodologies, and provide visual representations of the associated pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this elegant biological switch.

Introduction

The lac operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose permease, and galactoside acetyltransferase, respectively. These proteins are essential for the transport and metabolism of lactose. The expression of the lac operon is tightly controlled by the Lac repressor (LacI), a protein encoded by the constitutively expressed lacI gene. In the absence of lactose, the LacI tetramer binds with high affinity to the operator region, physically obstructing RNA polymerase from initiating transcription.

When lactose is present in the environment, it is transported into the cell and a small portion is converted to this compound by the basal levels of β-galactosidase. This compound, an isomer of lactose with a β-1,6-glycosidic bond instead of a β-1,4 linkage, acts as the natural inducer of the lac operon. It binds to the Lac repressor, instigating a conformational change that dramatically reduces the repressor's affinity for the operator DNA. This derepression allows for the transcription of the structural genes, leading to the production of the enzymes necessary for lactose catabolism.

Molecular Mechanism of this compound-Mediated Induction

The regulatory effect of this compound is rooted in the principles of allostery. The Lac repressor is a tetrameric protein, with each monomer containing a DNA-binding domain (headpiece), a core domain that binds the inducer, and a C-terminal tetramerization domain. The binding of this compound to the core domain triggers a series of conformational changes that are transmitted to the DNA-binding headpiece.

This structural rearrangement alters the spatial orientation of the DNA-binding domains, rendering them incompatible with the specific geometry of the operator sequence. The result is a significant decrease in the binding affinity of the repressor for the operator, leading to its dissociation from the DNA. This process is a classic example of negative inducible regulation, where the operon is turned "on" in the presence of the inducer molecule.

Quantitative Analysis of Binding Affinities

The interaction between the Lac repressor, the operator DNA, and this compound has been extensively quantified. The key parameters that govern the switching behavior of the lac operon are the dissociation and association constants of these interactions.

InteractionParameterValueReference(s)
Lac Repressor - Operator DNA (No Inducer)Dissociation Constant (Kd)~1 x 10-13 M
Lac Repressor - Operator DNA (with IPTG*)Dissociation Constant (Kd)1 x 10-10 M
This compound - Lac RepressorAssociation Constant (Ka)1.7 x 106 M-1

*Note: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a non-metabolizable analog of this compound commonly used in laboratory settings. It induces the lac operon with similar efficiency to this compound, causing a roughly 1000-fold reduction in the repressor's affinity for the operator.

Experimental Protocols

The elucidation of the lac operon's regulatory mechanism has been made possible through a variety of key experiments. Below are detailed methodologies for some of these foundational techniques.

Purification of the Lac Repressor Protein

Allolactose vs. Lactose: A Technical Guide to the True Inducer of the Lac Operon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of the lac operon in Escherichia coli is a foundational model in molecular biology for understanding gene expression. While it is commonly understood that the presence of lactose (B1674315) induces the operon, the nuanced reality is that allolactose (B1665239), an isomer of lactose, serves as the actual inducer. This technical guide provides an in-depth exploration of the molecular distinctions, binding affinities, and experimental evidence that definitively identify this compound as the true inducer, while lactose's role is primarily that of a substrate for the synthesis of the inducer. This distinction is critical for researchers designing inducible systems and for professionals in drug development targeting bacterial gene regulation.

Molecular Distinction: this compound vs. Lactose

Lactose and this compound are both disaccharides composed of galactose and glucose. The critical difference lies in the glycosidic bond linking the two monosaccharides. In lactose, the linkage is a β-1,4 glycosidic bond. In contrast, this compound possesses a β-1,6 glycosidic bond[1]. This seemingly minor structural variance has profound implications for their respective abilities to bind to and inactivate the Lac repressor protein (LacI).

The Role of β-Galactosidase: A Bifunctional Enzyme

The enzyme β-galactosidase, encoded by the lacZ gene, is central to the induction process. It is a bifunctional enzyme that catalyzes two key reactions:

  • Hydrolysis of Lactose: In its primary metabolic role, β-galactosidase cleaves lactose into glucose and galactose, which can then enter glycolysis.

  • Transgalactosylation to form this compound: β-galactosidase also possesses a transgalactosylation activity. It can cleave lactose and transiently hold the galactose moiety, then transfer it to the 6-hydroxyl group of the glucose molecule, forming this compound[1].

This dual functionality is the cornerstone of the lac operon's regulatory mechanism. A basal level of β-galactosidase is always present in the cell, ensuring that when lactose becomes available, it can be converted to this compound to initiate induction.

Quantitative Data: Binding Affinities to the Lac Repressor

The differential effects of lactose, this compound, and the synthetic inducer isopropyl β-D-1-thiogalactopyranoside (IPTG) on the lac operon are rooted in their binding affinities for the Lac repressor. The binding of an inducer to the repressor causes an allosteric change that significantly reduces the repressor's affinity for the operator DNA, leading to the transcription of the operon's structural genes. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger binding affinity.

CompoundDissociation Constant (Kd) for Lac RepressorNotes
This compound ~0.1 µMThe natural and most potent inducer.
IPTG ~0.1 µM - 7 µMA potent, non-metabolizable synthetic inducer.
Lactose Significantly higher than this compound and IPTGBinds very weakly to the Lac repressor and is not considered a physiological inducer.

Note: The Kd values can vary depending on the experimental conditions (e.g., pH, salt concentration). The values presented here are approximate and for comparative purposes.

Signaling Pathways and Experimental Workflows

Lac Operon Induction Pathway

The following diagram illustrates the signaling pathway of lac operon induction by lactose and its conversion to the true inducer, this compound.

lac_operon_induction cluster_extracellular Extracellular cluster_cell Cell Lactose_ext Lactose Lactose_int Lactose Lactose_ext->Lactose_int Transport LacY LacY (Permease) LacZ_enzyme β-Galactosidase (LacZ) Lactose_int->LacZ_enzyme Conversion This compound This compound LacI Lac Repressor (LacI) This compound->LacI Binding & Inactivation LacZ_enzyme->this compound Operator Operator (lacO) LacI->Operator Repression RNA_Pol RNA Polymerase Operator->RNA_Pol Blocks lacZYA lacZ, lacY, lacA mRNA mRNA lacZYA->mRNA RNA_Pol->lacZYA Transcription Proteins LacZ, LacY, LacA mRNA->Proteins

Caption: Signaling pathway of lac operon induction.

Enzymatic Conversion of Lactose to this compound

This diagram details the enzymatic action of β-galactosidase in converting lactose to this compound.

lactose_conversion Lactose Lactose (Galactose-β-1,4-Glucose) beta_Galactosidase β-Galactosidase (LacZ) Lactose->beta_Galactosidase This compound This compound (Galactose-β-1,6-Glucose) beta_Galactosidase->this compound Transgalactosylation Hydrolysis_products Glucose + Galactose beta_Galactosidase->Hydrolysis_products Hydrolysis

Caption: Enzymatic conversion of lactose.

Experimental Workflow: β-Galactosidase Assay

The following diagram outlines a typical workflow for a β-galactosidase assay to measure gene expression from the lac operon.

beta_gal_workflow start Start: E. coli Culture induce Induce with Lactose/IPTG start->induce incubate Incubate induce->incubate lyse Lyse Cells incubate->lyse add_ONPG Add ONPG Substrate lyse->add_ONPG measure Measure Absorbance at 420 nm add_ONPG->measure calculate Calculate Miller Units measure->calculate end End: Quantify Gene Expression calculate->end

Caption: Workflow for a β-galactosidase assay.

Experimental Protocols

In Vivo Assay to Differentiate Lactose and this compound as Inducers

This experiment utilizes E. coli strains with mutations in the lacZ or lacY genes to demonstrate that this compound, not lactose, is the true inducer.

Objective: To show that induction by lactose requires a functional β-galactosidase (to produce this compound), while induction by the synthetic analog IPTG does not.

Materials:

  • Wild-type E. coli strain (e.g., K-12)

  • lacZ null mutant strain (lacZ⁻)

  • lacY null mutant strain (lacY⁻)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with a carbon source (e.g., glycerol (B35011) or succinate)

  • Lactose solution (sterile)

  • IPTG solution (sterile)

  • Reagents and equipment for β-galactosidase assay (see Protocol 2)

Methodology:

  • Culture Preparation:

    • Inoculate overnight cultures of wild-type, lacZ⁻, and lacY⁻ E. coli strains in LB medium.

    • The following day, subculture the strains into M9 minimal medium with a non-inducing carbon source to an OD₆₀₀ of ~0.1.

    • Grow the cultures at 37°C with shaking to an OD₆₀₀ of 0.4-0.6 (logarithmic phase).

  • Induction:

    • Divide each culture into three flasks:

      • No inducer (control)

      • Add lactose to a final concentration of 1 mM.

      • Add IPTG to a final concentration of 1 mM.

    • Continue to incubate the cultures at 37°C with shaking for a set period (e.g., 2-3 hours).

  • β-Galactosidase Assay:

    • At the end of the induction period, take samples from each culture.

    • Perform a β-galactosidase assay on each sample to quantify the level of lacZ expression (see Protocol 2 for a detailed method).

Expected Results:

StrainInducerExpected β-Galactosidase ActivityRationale
Wild-typeNoneBasalNo induction.
Wild-typeLactoseHighLactose is converted to this compound, which induces the operon.
Wild-typeIPTGHighIPTG directly induces the operon.
lacZ⁻NoneNoneNo functional β-galactosidase.
lacZ⁻LactoseNoneLactose cannot be converted to this compound.
lacZ⁻IPTGHighIPTG bypasses the need for β-galactosidase for induction.
lacY⁻NoneBasalNo induction.
lacY⁻LactoseLow/NoneLactose cannot be efficiently transported into the cell.
lacY⁻IPTGHighIPTG can enter the cell independently of LacY at high concentrations.
β-Galactosidase Assay (Miller Assay)

This protocol is a standard method for quantifying β-galactosidase activity in E. coli.

Materials:

  • E. coli cell cultures

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Chloroform (B151607)

  • 0.1% SDS solution

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Spectrophotometer

Methodology:

  • Sample Preparation:

    • Measure the OD₆₀₀ of the E. coli culture.

    • Transfer a defined volume (e.g., 1 mL) of the culture to a microfuge tube.

    • Pellet the cells by centrifugation and resuspend in an equal volume of Z-buffer.

  • Cell Lysis:

    • To the cell suspension, add 2 drops of chloroform and 1 drop of 0.1% SDS.

    • Vortex vigorously for 10-15 seconds to lyse the cells.

  • Enzymatic Reaction:

    • Pre-warm the lysed cell suspension to 28°C or 37°C.

    • Start the reaction by adding a known volume (e.g., 0.2 mL) of ONPG solution. Start a timer immediately.

    • Incubate the reaction at the chosen temperature.

  • Stopping the Reaction:

    • When a yellow color has developed, stop the reaction by adding a defined volume (e.g., 0.5 mL) of 1 M Na₂CO₃. Record the reaction time.

    • The Na₂CO₃ raises the pH, which stops the enzymatic reaction and enhances the yellow color of the o-nitrophenol product.

  • Measurement and Calculation:

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to correct for light scattering by cell debris.

    • Calculate the Miller Units using the following formula:

      • Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀)

      • Time is in minutes, and Volume is the volume of culture used in mL.

Isothermal Titration Calorimetry (ITC) for Repressor-Inducer Binding

ITC directly measures the heat changes that occur upon binding of a ligand (inducer) to a macromolecule (Lac repressor), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified Lac repressor protein

  • Solutions of lactose, this compound, or IPTG at known concentrations

  • ITC instrument

  • Dialysis buffer (e.g., phosphate (B84403) buffer at a specific pH)

Methodology:

  • Sample Preparation:

    • Dialyze the purified Lac repressor and the inducer solutions extensively against the same buffer to minimize heat of dilution effects.

    • Determine the precise concentrations of the protein and inducer solutions.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the Lac repressor solution into the sample cell of the ITC instrument.

    • Load the inducer solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Initiate the titration, where small aliquots of the inducer are injected into the protein solution.

  • Data Analysis:

    • The instrument records the heat released or absorbed after each injection.

    • Integrate the peaks in the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inducer to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Conclusion

The evidence overwhelmingly supports this compound as the true inducer of the lac operon. While lactose is the substrate that triggers the induction process, its direct interaction with the Lac repressor is negligible. It is the β-galactosidase-mediated conversion of lactose to this compound that produces the molecule with the precise structural conformation and high binding affinity required to effectively inactivate the repressor and switch on gene expression. This detailed understanding is paramount for the accurate interpretation of experimental results in molecular biology and for the rational design of inducible systems in biotechnology and synthetic biology. For professionals in drug development, the specificity of the inducer-repressor interaction highlights a potential target for the development of novel antibacterial agents that could modulate bacterial gene expression.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Allolactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allolactose (B1665239), a β-1,6-glycosidic isomer of lactose (B1674315), is a key biological molecule primarily known as the natural inducer of the lac operon in Escherichia coli and other bacteria. Its ability to modulate gene expression makes it a valuable tool in molecular biology and biotechnology for inducing protein expression in various expression systems. Furthermore, as a specific galactooligosaccharide (GOS), this compound is of interest in the fields of prebiotics and functional foods. The in vitro enzymatic synthesis of this compound offers a controlled and efficient method for producing this important disaccharide for research and development purposes.

This document provides a detailed protocol for the enzymatic synthesis of this compound from lactose using β-galactosidase, a readily available and well-characterized enzyme. The synthesis relies on the transgalactosylation activity of β-galactosidase, where the enzyme transfers a galactose moiety from lactose to another sugar molecule, in this case, another lactose molecule or glucose, to form this compound.

Principle of the Method

The enzymatic synthesis of this compound is achieved through the transgalactosylation reaction catalyzed by β-galactosidase. In this reaction, lactose serves as the galactosyl donor. The β-galactosidase cleaves the β-1,4-glycosidic bond in lactose, forming a covalent enzyme-galactose intermediate. This intermediate can then react with an acceptor molecule. While water can act as the acceptor, leading to the hydrolysis of lactose into glucose and galactose, at high substrate concentrations, another sugar molecule, such as glucose or another lactose molecule, can act as the acceptor. When the galactose moiety is transferred to the 6-hydroxyl group of a glucose molecule (either free or within a lactose molecule), this compound (galactose-β-1,6-glucose) is formed.

Materials and Reagents

  • Enzyme: β-galactosidase from Kluyveromyces lactis (e.g., Lactozym 3000 L HP G) or a mutant E. coli β-galactosidase with high transgalactosylation activity.

  • Substrate: D-(+)-Lactose monohydrate (high purity)

  • Buffer components:

    • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

  • Reaction termination: Sodium carbonate (Na₂CO₃) or heat inactivation.

  • Analytical Standards:

    • This compound

    • Lactose

    • Glucose

    • Galactose

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

  • Purification equipment:

    • Activated charcoal

    • Chromatography columns (e.g., size-exclusion or ion-exchange)

    • Lyophilizer

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 6.5):

    • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.

    • To prepare 100 mL of the buffer, mix the monobasic and dibasic solutions in the appropriate ratio to achieve a pH of 6.5. The exact volumes can be determined using the Henderson-Hasselbalch equation or a pH meter during titration.

    • Verify the final pH with a calibrated pH meter.

  • Lactose Solution (500 mg/mL):

    • Weigh the required amount of lactose monohydrate.

    • In a suitable container, dissolve the lactose in the prepared 0.1 M phosphate buffer (pH 6.5) to a final concentration of 500 mg/mL. Note that the final reaction concentration will be 250 mg/mL.

    • Gently heat and stir the solution to ensure complete dissolution.

    • Allow the solution to cool to the reaction temperature (50 °C).

  • β-Galactosidase Solution:

    • Prepare a stock solution of β-galactosidase in 0.1 M phosphate buffer (pH 6.5). The concentration will depend on the specific activity of the enzyme preparation.

    • The final concentration in the reaction mixture should be 3 U/mL. One unit (U) of β-galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of o-nitrophenyl-β-D-galactopyranoside (ONPG) per minute at a specific pH and temperature.

Enzymatic Synthesis of this compound
  • Pre-heat the prepared 500 mg/mL lactose solution to 50 °C in a temperature-controlled water bath or incubator.

  • To initiate the reaction, add an equal volume of the β-galactosidase solution (pre-warmed to 50 °C) to the lactose solution to achieve a final lactose concentration of 250 mg/mL and a final enzyme concentration of 3 U/mL.

  • Incubate the reaction mixture at 50 °C with gentle agitation for 300 minutes.

  • To terminate the reaction, either:

    • Heat inactivation: Place the reaction vessel in a boiling water bath for 10 minutes to denature the enzyme.

    • Chemical inactivation: Add 1 M sodium carbonate to raise the pH to a level that inactivates the enzyme (e.g., pH > 9).

  • After termination, centrifuge the mixture to pellet any precipitated enzyme or other solids.

  • Collect the supernatant for analysis and purification.

Analysis of Reaction Products by HPAEC-PAD

The composition of the reaction mixture (this compound, lactose, glucose, and galactose) can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Sample Preparation: Dilute the supernatant from the reaction mixture with deionized water to a suitable concentration for HPAEC-PAD analysis. A 1:1000 dilution is a good starting point.

  • Chromatographic Conditions (Example):

    • Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase: An isocratic or gradient elution using a sodium hydroxide (B78521) (NaOH) solution (e.g., 12-23 mM NaOH).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Quantification: Create a standard curve using known concentrations of this compound, lactose, glucose, and galactose standards to quantify the amount of each sugar in the reaction mixture.

Purification of this compound

The purification of this compound from the reaction mixture, which contains a high concentration of unreacted lactose and other monosaccharides, can be challenging. A multi-step approach is often necessary.

  • Removal of Monosaccharides:

    • Yeast Fermentation: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) that selectively consumes glucose and galactose but not this compound or lactose.

  • Separation of this compound from Lactose:

    • Activated Charcoal Chromatography: This method takes advantage of the differential adsorption of di- and trisaccharides to activated carbon. A stepwise elution with increasing concentrations of ethanol (B145695) can be used to separate this compound from lactose.

    • Size-Exclusion Chromatography (SEC): While challenging due to the similar molecular weights of this compound and lactose, SEC with a suitable resin may provide some separation.

    • Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, SMB chromatography is an efficient continuous separation technique.

  • Final Purification and Desalting: The fractions containing purified this compound can be desalted using techniques like dialysis or further chromatographic steps.

  • **Lyophilization

Application Notes & Protocols: Utilizing Allolactose for Recombinant Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The lac operon system is a cornerstone of molecular biology, widely exploited for the controlled expression of recombinant proteins in Escherichia coli. This inducible system allows for protein production to be switched on at a desired time and level. The operon consists of three structural genes: lacZ (encoding β-galactosidase), lacY (encoding β-galactoside permease), and lacA (encoding thiogalactoside transacetylase).[1] Expression is primarily controlled by the lac repressor protein (LacI), which, in the absence of an inducer, binds to the operator region of the operon, physically blocking transcription by RNA polymerase.[2][3]

Induction occurs when a small molecule binds to the LacI repressor, causing a conformational change that releases it from the operator DNA. While the synthetic compound Isopropyl β-D-1-thiogalactopyranoside (IPTG) is the most common laboratory inducer, the natural inducer of the lac operon is allolactose (B1665239).[4][5] this compound is an isomer of lactose (B1674315), formed from lactose by a transgalactosylation reaction catalyzed by β-galactosidase. This document provides detailed notes and protocols for using lactose (as a precursor to this compound) for recombinant protein expression, offering a cost-effective and sometimes biologically advantageous alternative to IPTG.

Mechanism of Induction by this compound

The induction of the lac operon by its natural inducer is a tightly regulated process that begins with the transport of lactose into the cell and culminates in the transcription of the target genes.

  • Lactose Uptake: Lactose from the surrounding medium is transported into the E. coli cell by the membrane protein β-galactoside permease (LacY). A basal level of permease is always present in the cell, allowing the initial uptake of lactose.

  • Conversion to this compound: Once inside the cell, the enzyme β-galactosidase (LacZ) acts on lactose. While its primary hydrolytic function is to cleave lactose into glucose and galactose, it also catalyzes an intramolecular isomerization reaction, converting lactose to this compound (galactose-β(1→6)-glucose). This this compound molecule is the true inducer.

  • Repressor Inactivation: this compound binds to an allosteric site on the LacI repressor protein. This binding event induces a conformational change in the repressor, significantly reducing its affinity for the lac operator DNA sequence.

  • Initiation of Transcription: With the repressor no longer bound to the operator, the path is cleared for RNA polymerase to bind to the promoter and initiate the transcription of the downstream genes, including the cloned gene of interest for recombinant protein expression.

G cluster_off System OFF (No Lactose) cluster_on System ON (Lactose Present) LacI_gene_off lacI Gene Repressor_off Active Lac Repressor LacI_gene_off->Repressor_off translates Operator_off Operator Repressor_off->Operator_off binds Blocked Transcription Blocked GeneX_off Gene of Interest Promoter_off Promoter RNAP_off RNA Polymerase RNAP_off->Promoter_off binds Lactose Lactose This compound This compound (Inducer) Lactose->this compound β-galactosidase Repressor_on Active Lac Repressor This compound->Repressor_on binds to Inactive_Repressor Inactive Repressor Repressor_on->Inactive_Repressor conformational change Operator_on Operator GeneX_on Gene of Interest Promoter_on Promoter RNAP_on RNA Polymerase RNAP_on->Promoter_on binds RNAP_on->GeneX_on transcribes mRNA mRNA GeneX_on->mRNA Protein Recombinant Protein mRNA->Protein translates

Caption: The Lac Operon Induction Pathway by this compound.
Comparison of Inducers: this compound (from Lactose) vs. IPTG

The choice between using lactose and IPTG for induction depends on the specific protein, the scale of production, and the desired expression dynamics. While IPTG offers potent and sustained induction, lactose provides a more physiological, tunable, and economical alternative.

G Inducer Inducer Properties This compound This compound (from Lactose) Nature: Metabolism: Induction Dynamics: Toxicity: Cost: IPTG IPTG Nature: Metabolism: Induction Dynamics: Toxicity: Cost: Allolactose_Details Natural Inducer Metabolized by cell Tunable, transient Low / Non-toxic Low-cost IPTG_Details Synthetic Analog Non-metabolizable 'All-or-none' Potentially toxic High-cost

Caption: Comparison of this compound and IPTG Inducers.
FeatureThis compound (from Lactose)IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Origin Natural inducer molecule.Synthetic, molecular mimic of this compound.
Metabolism Metabolizable by E. coli; concentration decreases over time.Non-metabolizable; concentration remains constant in the medium.
Induction Strength Generally provides a gentler, more controlled rate of expression.Very strong and rapid induction.
Induction Dynamics Allows for tunable or transient expression as the inducer is consumed.Often results in a binary, "all-or-none" response at the single-cell level.
Toxicity Generally non-toxic to cells.Can be toxic at higher concentrations, imposing a metabolic burden.
Cost Very low cost, making it ideal for large-scale industrial production.Significantly more expensive than lactose.
Use Case Excellent for large-scale fermentations, auto-induction, and expressing proteins that are prone to misfolding or forming inclusion bodies.Standard for routine lab-scale expression, high-throughput screening, and when maximal expression levels are required.

Quantitative Data on Lactose Induction

The optimal concentration of lactose and the resulting protein yield are highly dependent on the protein being expressed, the E. coli strain, and culture conditions. Below is a summary of comparative data from published studies.

Recombinant ProteinE. coli StrainInduction MethodInducer ConcentrationResulting Yield / ActivityReference
Recombinant human Consensus Interferon (rhCIFN)Not SpecifiedShake Flask1 mM IPTGLower Yield
Recombinant human Consensus Interferon (rhCIFN)Not SpecifiedShake Flask14 g/L Lactose150 mg/L of >98% pure protein
D-amino acid oxidase & Catalase (DAAO-CAT)Not Specified5 L FermenterLactose (conc. not specified)Lower enzyme activity and biomass
D-amino acid oxidase & Catalase (DAAO-CAT)Not Specified5 L Fermenter0.05 mM IPTGHigher enzyme activity and biomass
Glutamate dehydrogenase & Formate dehydrogenase (GluDH-FDH)Not Specified5 L FermenterLactose (conc. not specified)Lower enzyme activity and biomass
Glutamate dehydrogenase & Formate dehydrogenase (GluDH-FDH)Not Specified5 L Fermenter0.2 mM IPTGHigher enzyme activity and biomass

Experimental Protocols

Protocol 1: Standard Lactose Induction in Shake Flasks

This protocol describes a standard method for inducing protein expression in a shake flask culture by adding lactose when the cells reach the mid-logarithmic growth phase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • Appropriate antibiotic for plasmid selection.

  • Lactose stock solution (e.g., 20% w/v, sterile filtered).

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Starter Culture: Inoculate 5 mL of LB broth (containing the appropriate antibiotic) with a single colony from a fresh plate. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

  • Main Culture Inoculation: The next day, inoculate 500 mL of fresh LB broth (with antibiotic) in a 2 L baffled flask with the overnight starter culture (typically a 1:100 dilution).

  • Growth: Incubate the main culture at 37°C with shaking (~250 rpm). Monitor the cell growth by measuring the optical density at 600 nm (OD600).

  • Induction: When the culture reaches mid-log phase (OD600 ≈ 0.6–0.8), add the sterile lactose stock solution to a final concentration between 2 g/L and 14 g/L.

  • Expression: Reduce the incubator temperature to a range of 18-25°C to slow down protein synthesis, which can enhance proper folding and solubility.

  • Incubation: Continue to incubate the culture for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C for subsequent protein purification.

G Start Transform E. coli with Expression Vector Step1 Inoculate & Grow Overnight Starter Culture Start->Step1 Step2 Inoculate Main Culture (e.g., 1:100 dilution) Step1->Step2 Step3 Grow at 37°C with Shaking Step2->Step3 Decision Monitor OD600. Is OD ≈ 0.6-0.8? Step3->Decision Decision->Step3 No Step4 Induce with Lactose (e.g., 2-14 g/L) Decision->Step4 Yes Step5 Reduce Temperature (e.g., 18-25°C) Step4->Step5 Step6 Incubate for 16-24 hours Step5->Step6 End Harvest Cells by Centrifugation Step6->End

Caption: General Experimental Workflow for Lactose Induction.
Protocol 2: Lactose-Based Auto-induction

Auto-induction media contain a precisely balanced mixture of carbon sources (glucose, glycerol, and lactose) that allows for automatic induction of protein expression without the need to monitor cell density. Cells first consume glucose, which represses the lac operon. Once glucose is depleted, the presence of lactose triggers induction.

Materials:

  • Auto-induction medium (e.g., a formulation like ZYM-5052).

  • E. coli expression strain with the target plasmid.

  • Appropriate antibiotic.

  • Incubator shaker.

Procedure:

  • Media Preparation: Prepare the auto-induction medium according to a standard protocol (e.g., Studier, 2005). This typically involves preparing separate sterile stock solutions of metals, carbon sources (glucose, glycerol, lactose), and buffer/base components that are mixed prior to use.

  • Inoculation: Inoculate the auto-induction medium (containing the appropriate antibiotic) directly with a single colony or a small volume of a starter culture.

  • Growth and Induction: Incubate the culture at a desired temperature, often biphasic (e.g., a few hours at 37°C followed by a longer incubation at 20-25°C) or at a constant temperature (e.g., 25°C) for 24 hours. No intervention is required.

  • Harvesting: After the incubation period (typically when the culture has reached a high saturation density), harvest the cells by centrifugation as described in Protocol 1.

Using this compound, via its precursor lactose, is a powerful, economical, and physiologically gentle method for inducing recombinant protein expression in E. coli. It is particularly well-suited for large-scale production and for proteins that benefit from a slower, more controlled synthesis rate to achieve proper folding and solubility. By understanding its mechanism and applying optimized protocols, researchers can effectively leverage this natural induction system to meet a wide range of protein expression needs.

References

Determining the Optimal Allolactose Concentration for Lac Operon Induction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lactose (B1674315) (lac) operon in Escherichia coli is a cornerstone of molecular biology and a powerful tool for regulating gene expression in prokaryotic systems. Understanding the precise concentration of the natural inducer, allolactose (B1665239), required for optimal induction is critical for maximizing protein expression and for the quantitative analysis of gene regulation. This document provides detailed protocols and application notes for determining the optimal this compound concentration for inducing the lac operon. We present a summary of relevant quantitative data, a step-by-step experimental protocol, and visual aids to illustrate the underlying signaling pathway and experimental workflow.

Introduction

The lac operon is a classic example of an inducible operon, a cluster of genes under the control of a single promoter that are transcribed together.[1][2] The operon includes three structural genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose permease, and thiogalactoside transacetylase, respectively. In the absence of an inducer, the LacI repressor protein binds to the operator region of the operon, physically blocking transcription by RNA polymerase.[1]

The natural inducer of the lac operon is this compound, an isomer of lactose that is formed from lactose by a side reaction of β-galactosidase.[2][3] this compound binds to the LacI repressor, causing a conformational change that reduces the repressor's affinity for the operator. This allows RNA polymerase to transcribe the structural genes, leading to the production of the enzymes necessary for lactose metabolism.

While the synthetic, non-metabolizable analog IPTG (isopropyl β-D-1-thiogalactopyranoside) is commonly used for inducing the lac operon in research settings, studying the effects of the natural inducer, this compound, is crucial for understanding the physiological regulation of the operon and for applications where the use of a natural metabolite is preferred. This application note provides a framework for determining the optimal concentration of this compound for achieving the desired level of lac operon induction.

Quantitative Data Summary

The optimal concentration of this compound for lac operon induction can be influenced by various factors, including the specific E. coli strain, plasmid copy number (if applicable), and culture conditions. However, existing literature provides key quantitative parameters that can guide the experimental design.

ParameterValueSignificance
This compound-LacI Repressor Binding Affinity (Ka) 1.7 x 10⁶ M⁻¹This high-affinity interaction indicates that the LacI repressor is sensitive to low concentrations of this compound, suggesting that induction can be initiated at micromolar levels.
β-galactosidase Km for this compound 1.2 mMThe Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). This suggests that this compound concentrations in the low millimolar range are required to saturate the enzymatic activity of β-galactosidase.
Minimal Extracellular Lactose for Induction ~62.0 µMWhile this is the concentration of extracellular lactose, it provides a relevant starting point for the concentration of the direct inducer, this compound, that would be generated intracellularly to initiate induction.
Simulated Extracellular Lactose Concentrations for Induction Levels Minimal: 1.39 µM Mid-range: 83.0 µM Maximal: 5,000 µMThese values from a simulation study, though for lactose, offer a broad range of concentrations to explore for achieving different levels of lac operon induction.

Signaling Pathway and Experimental Workflow

To visually represent the key processes, the following diagrams have been generated using the DOT language.

lac_operon_induction cluster_cell E. coli Cell This compound This compound LacI LacI Repressor (Active) This compound->LacI Binds to LacI_inactive LacI-Allolactose Complex (Inactive) Operator Operator LacI->Operator Binds and blocks transcription LacI_inactive->Operator Cannot bind lacZYA lacZ, lacY, lacA mRNA mRNA lacZYA->mRNA RNA_Polymerase RNA Polymerase RNA_Polymerase->Operator Blocked RNA_Polymerase->lacZYA Transcription Proteins β-galactosidase, Permease, Transacetylase mRNA->Proteins Translation

Caption: Lac Operon Induction Pathway by this compound.

experimental_workflow start Start culture Culture E. coli to Mid-Log Phase start->culture induce Induce Cultures with a Range of this compound Concentrations culture->induce incubate Incubate for a Defined Period induce->incubate harvest Harvest Cells and Prepare Lysates incubate->harvest assay Perform β-galactosidase Assay (ONPG) harvest->assay measure Measure Absorbance at 420 nm assay->measure analyze Analyze Data and Determine Optimal Concentration measure->analyze end End analyze->end

Caption: Experimental Workflow for Optimal this compound Concentration Determination.

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a method for testing a range of this compound concentrations to identify the optimal level for inducing the lac operon, using β-galactosidase activity as a reporter.

Materials:

  • E. coli strain with a functional lac operon (e.g., MG1655)

  • Luria-Bertani (LB) broth

  • This compound (stock solution, e.g., 100 mM in sterile water)

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Spectrophotometer

  • Incubator shaker

  • Centrifuge

  • Microcentrifuge tubes

  • Cell lysis reagent (e.g., PopCulture® Reagent or sonicator)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate 5 mL of LB broth with a single colony of the desired E. coli strain.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth (e.g., 50 mL).

    • Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ of approximately 0.4-0.6).

  • Induction with this compound:

    • Prepare a series of this compound concentrations to test. A suggested range, based on available data, is from 1 µM to 5 mM. A logarithmic dilution series is recommended (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM, 2 mM, 5 mM).

    • Aliquot 1 mL of the mid-log phase culture into multiple sterile microcentrifuge tubes.

    • Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Include a non-induced control (no this compound).

    • Incubate the tubes at 37°C with shaking for a set induction period (e.g., 2-4 hours). The optimal induction time may need to be determined empirically.

  • Cell Lysis:

    • After incubation, place the tubes on ice to stop cell growth and metabolism.

    • Measure the OD₆₀₀ of each culture.

    • Pellet the cells by centrifugation at 4°C.

    • Carefully remove the supernatant.

    • Resuspend the cell pellets in an appropriate volume of cell lysis reagent and follow the manufacturer's protocol, or use physical methods like sonication to lyse the cells.

    • Clarify the lysates by centrifugation to remove cell debris.

  • β-Galactosidase Assay (ONPG Assay):

    • Prepare a reaction mixture for each sample in a new microcentrifuge tube or a 96-well plate.

    • To each well/tube, add a specific volume of Z-buffer (e.g., 800 µL).

    • Add a small volume of the clarified cell lysate (e.g., 20-100 µL). The amount may need to be optimized to ensure the reaction proceeds within a linear range.

    • Pre-warm the reaction mixtures to 28-37°C.

    • Initiate the reaction by adding a defined volume of the ONPG solution (e.g., 200 µL).

    • Start a timer immediately.

    • Incubate the reaction at the chosen temperature until a visible yellow color develops.

    • Stop the reaction by adding a defined volume of 1 M Na₂CO₃ solution (e.g., 400 µL).

    • Record the reaction time for each sample.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the stopped reactions at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering from cell debris).

    • Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × v × OD₆₀₀) Where:

      • A₄₂₀ is the absorbance at 420 nm.

      • A₅₅₀ is the absorbance at 550 nm.

      • t is the reaction time in minutes.

      • v is the volume of cell lysate used in the assay in mL.

      • OD₆₀₀ is the optical density of the culture at 600 nm before harvesting.

    • Plot the Miller units (β-galactosidase activity) against the corresponding this compound concentration.

    • The optimal this compound concentration will be the one that yields the highest β-galactosidase activity or the desired level of induction for the specific application.

Conclusion

Determining the optimal this compound concentration is a critical step for the precise control of gene expression from the lac operon. The provided protocol offers a systematic approach to identify this concentration for a given experimental system. By understanding the underlying molecular mechanisms and employing a quantitative assay, researchers can effectively harness the power of this classic gene regulatory network for a wide range of applications in molecular biology, synthetic biology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Leaky Expression from the Lac Promoter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering leaky expression from the lac promoter system, particularly in the context of allolactose (B1665239) or its analog, IPTG, as an inducer.

Frequently Asked Questions (FAQs)

Q1: What is "leaky" expression from the lac promoter?

A1: Leaky expression, or basal expression, is the low level of transcription and translation of a target gene under the control of the lac promoter even in the absence of an inducer like this compound or IPTG.[1][2] This occurs because the repression by the LacI repressor is not absolute, and there's a small probability of RNA polymerase binding to the promoter and initiating transcription.[1][2] This can be problematic when expressing toxic proteins, as even minute amounts can affect cell viability and plasmid stability.

Q2: How does this compound (or IPTG) induce expression from the lac promoter?

A2: this compound (a natural inducer derived from lactose) or its synthetic analog IPTG binds to the LacI repressor protein.[3] This binding causes a conformational change in the LacI repressor, reducing its affinity for the lac operator sequence on the DNA. Consequently, the repressor detaches from the operator, allowing RNA polymerase to bind to the promoter and transcribe the downstream genes.

Q3: Why is it important to minimize leaky expression?

A3: Minimizing leaky expression is crucial for several reasons:

  • Expression of toxic proteins: Even low levels of a toxic protein can be detrimental to the host cells, leading to reduced growth, plasmid instability, or cell death.

  • Metabolic burden: The production of even a non-toxic protein consumes cellular resources, which can negatively impact cell growth and the final yield of the target protein upon induction.

  • Experimental control: For tightly controlled experiments, it is essential to have a clear distinction between the uninduced and induced states.

Troubleshooting Guides

Problem: High basal expression of my target protein.

High background expression can compromise your experiments. Here are several strategies to troubleshoot and minimize leaky expression:

1.1. Glucose Supplementation (Catabolite Repression):

  • Principle: The presence of glucose in the growth medium leads to catabolite repression, which reduces the basal expression from the lac promoter. Glucose lowers the intracellular levels of cyclic AMP (cAMP). Low cAMP levels prevent the formation of the CAP-cAMP complex, which is necessary for high-level transcription from the lac promoter.

  • Recommendation: Supplement your growth media (e.g., LB, TB, or M9 minimal media) with 0.5% - 1% (w/v) glucose during the growth phase before induction. The glucose will be consumed by the bacteria, and its depletion will allow for efficient induction when the inducer is added.

1.2. Temperature Optimization:

  • Principle: Lowering the cultivation temperature can sometimes reduce leaky expression. While the effect is protein-dependent, lower temperatures generally slow down cellular processes, including basal transcription and translation.

  • Recommendation: Try growing your cultures at a lower temperature, such as 30°C or even 20-25°C, before induction. This needs to be optimized for your specific protein and expression system.

2.1. Increase LacI Repressor Concentration:

  • Principle: Increasing the intracellular concentration of the LacI repressor can lead to tighter binding to the operator and a more effective repression of the lac promoter.

  • Recommendations:

    • Use a lacIq or lacIq1 strain: These strains contain mutations in the lacI promoter that lead to a 10- to 100-fold increase in LacI repressor production, respectively.

    • Use a plasmid co-expressing lacI: Many modern expression vectors carry the lacI gene on the same plasmid as the gene of interest to ensure a sufficient supply of the repressor.

2.2. Utilize Engineered LacI Repressors with Reduced Leakiness:

  • Principle: Mutations in the lacI gene can result in repressor proteins with altered properties, such as increased affinity for the operator or decreased affinity for the inducer, leading to tighter repression.

  • Examples:

    • LacIW220F: A single amino acid substitution (Tryptophan to Phenylalanine at position 220) has been shown to reduce leakiness by approximately 10-fold without significantly affecting the induced expression levels.

    • LacIM7 (I79T, N246S): This double mutant exhibits approximately 95% less leaky expression compared to the wild-type LacI.

2.3. Employ Expression Strains with Tighter Control:

  • Principle: Some commercially available E. coli strains are specifically engineered for tighter control of expression.

  • Recommendation: Consider using strains like BL21(DE3)pLysS or pLysE. These strains carry a plasmid expressing T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase in T7 promoter-based systems (which are often under the control of a lac operator).

Quantitative Comparison of Methods to Minimize Leaky Expression

MethodPrincipleEstimated Reduction in Leaky ExpressionKey Considerations
Glucose Supplementation Catabolite RepressionVariable, can be significant (e.g., up to 900-fold repression has been observed in some contexts)Glucose must be depleted before induction for maximal expression.
lacIq Strain Increased LacI Concentration10-fold increase in LacI protein.Generally effective and widely available.
lacIq1 Strain Highly Increased LacI Concentration100-fold increase in LacI protein.Provides even tighter repression than lacIq.
LacIW220F Mutant Altered Repressor Properties~10-fold reduction in leakiness.Requires site-directed mutagenesis or a pre-existing vector.
LacIM7 (I79T, N246S) Mutant Altered Repressor Properties~95% reduction in leaky expression.Requires engineering of the expression vector.
pLysS/pLysE Strains T7 Lysozyme InhibitionSignificant reduction in T7-based systems.Can also reduce the overall induced expression level.

Experimental Protocols

Protocol 1: Measuring Leaky Expression Using a Reporter Gene (e.g., β-galactosidase)

This protocol allows for the quantification of basal expression from your promoter of interest by measuring the activity of a reporter enzyme.

Materials:

  • E. coli strain transformed with your plasmid containing the lac promoter driving a reporter gene (e.g., lacZ).

  • Growth medium (e.g., LB broth) with and without glucose (1% w/v).

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3 solution.

  • Spectrophotometer.

Procedure:

  • Inoculate a single colony into 5 mL of growth medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into two flasks of fresh media: one with 1% glucose and one without.

  • Grow the cultures at 37°C with shaking, monitoring the optical density at 600 nm (OD600).

  • When the cultures reach mid-log phase (OD600 ≈ 0.4-0.6), take a 1 mL sample from each culture for the "uninduced" measurement.

  • To measure induced expression as a control, you can add an inducer (e.g., IPTG to a final concentration of 1 mM) to a parallel culture and incubate for another 2-4 hours before taking a sample.

  • Centrifuge the collected samples at 13,000 rpm for 1 minute to pellet the cells.

  • Remove the supernatant and resuspend the cell pellet in 1 mL of Z-buffer.

  • Measure the OD600 of the resuspended cells.

  • To lyse the cells, add 100 µL of chloroform (B151607) and 50 µL of 0.1% SDS to each tube. Vortex vigorously for 10 seconds.

  • Start the enzymatic reaction by adding 200 µL of ONPG solution to each tube and start a timer. Incubate at 28°C.

  • When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3 and record the time.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.

  • Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420).

  • Calculate the β-galactosidase activity in Miller Units: Miller Units = (1000 * A420) / (t * V * OD600) Where:

    • t = reaction time in minutes

    • V = volume of culture used in the assay in mL (in this case, 1 mL)

    • OD600 = OD of the culture at the time of assay

Protocol 2: Optimizing Inducer Concentration to Minimize Leaky Expression While Maximizing Induced Expression

Materials:

  • E. coli strain transformed with your expression plasmid.

  • Growth medium with appropriate antibiotic.

  • Stock solution of inducer (e.g., 1 M IPTG).

  • SDS-PAGE equipment and reagents.

Procedure:

  • Grow a 50 mL culture of your transformed E. coli to mid-log phase (OD600 ≈ 0.4-0.6).

  • Before induction, take a 1 mL sample as your "uninduced" control.

  • Aliquot the remaining culture into several smaller flasks.

  • Induce each sub-culture with a different final concentration of IPTG (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).

  • Incubate the cultures for a set period (e.g., 4 hours) at the desired temperature.

  • After induction, normalize the cell density of each culture by OD600 and harvest the cells by centrifugation.

  • Lyse the cell pellets and analyze the protein expression levels by SDS-PAGE.

  • Compare the level of protein expression in the uninduced sample (leaky expression) to the induced samples to determine the optimal inducer concentration that provides high-level expression with minimal background.

Visualizations

lac_operon_regulation cluster_regulation Regulation promoter Promoter (P_lac) operator Operator (O) lacZ lacZ lacY lacY lacA lacA LacI LacI Repressor LacI->operator Binds & Represses This compound This compound (Inducer) This compound->LacI Binds & Inactivates RNAP RNA Polymerase RNAP->promoter Binds

Caption: Regulation of the lac operon.

troubleshooting_workflow start Problem: High Leaky Expression q1 Is your media supplemented with glucose? start->q1 sol1 Add 0.5-1% glucose to media q1->sol1 No q2 Are you using a lacIq strain or plasmid? q1->q2 Yes sol1->q2 sol2 Switch to a lacIq strain or use a lacI-containing plasmid q2->sol2 No q3 Have you tried lowering the temperature? q2->q3 Yes sol2->q3 sol3 Optimize growth temperature (e.g., 30°C or 20-25°C) q3->sol3 No q4 Is your protein highly toxic? q3->q4 Yes sol3->q4 sol4 Consider engineered LacI mutants (e.g., W220F) or tighter expression systems (pLysS) q4->sol4 Yes end Leaky Expression Minimized q4->end No sol4->end

Caption: Troubleshooting workflow for leaky expression.

References

Technical Support Center: Refining Induction Conditions for Temperature-Sensitive Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature-sensitive protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during temperature-sensitive protein expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using lower induction temperatures for recombinant protein expression?

Lowering the induction temperature is a common strategy to improve the solubility of recombinant proteins. Reduced temperatures slow down the rate of protein synthesis, which can provide more time for proper protein folding and decrease the likelihood of aggregation into insoluble inclusion bodies. High temperatures, such as 37°C, can lead to rapid protein production, overwhelming the cell's folding machinery and promoting misfolding.

Q2: How does induction time relate to induction temperature?

Induction time and temperature are often inversely related. Lower temperatures generally require longer induction times to achieve a sufficient yield of the target protein. It is crucial to optimize the induction time for each specific protein and temperature combination, as excessively long induction periods can sometimes lead to protein degradation.

Q3: My target protein is forming inclusion bodies. What are the initial troubleshooting steps?

The formation of inclusion bodies indicates that the expressed protein is insoluble. The primary strategy to address this is to optimize the induction conditions by lowering the temperature and adjusting the induction time. Additionally, reducing the concentration of the inducer (e.g., IPTG) can help decrease the rate of protein synthesis and improve solubility.

Q4: Can the concentration of the inducer, like IPTG, affect protein solubility?

Yes, the concentration of the inducer can significantly impact protein solubility. High concentrations of IPTG can lead to a very high rate of transcription and translation, which may overwhelm the cell's folding capacity and result in the formation of inclusion bodies. It is often beneficial to test a range of lower IPTG concentrations to find the optimal balance for your specific protein.

Q5: What are "cold-shock" expression systems?

Cold-shock expression systems utilize vectors with a cold-inducible promoter, such as the cspA promoter. In these systems, protein expression is induced by lowering the culture temperature (e.g., from 37°C to 15°C), which also slows down the production of most other cellular proteins. This can lead to higher purity and increased solubility of the target protein.

Q6: What is auto-induction and how can it be used for temperature-sensitive expression?

Auto-induction media are specially formulated to allow for automatic induction of protein expression without the need to monitor cell density and manually add an inducer like IPTG. These media typically contain a mixture of glucose, glycerol, and lactose. The bacteria will first consume the glucose, and once it is depleted, they will switch to metabolizing lactose, which induces protein expression from lac-promoter-based vectors. Auto-induction can be combined with temperature shifts to optimize the expression of temperature-sensitive proteins.

Troubleshooting Guides

Issue 1: Low or No Expression of the Target Protein

If you are observing low or no expression of your temperature-sensitive protein, follow this troubleshooting workflow:

Troubleshooting Workflow for Low/No Protein Expression

LowExpressionWorkflow start Start: Low/No Protein Expression check_vector 1. Verify Vector Construct - Sequencing - Correct reading frame start->check_vector check_host 2. Check Host Strain Compatibility - Appropriate for promoter (e.g., BL21(DE3) for T7) - Codon usage check_vector->check_host Construct OK optimize_induction 3. Optimize Induction Conditions - Vary temperature (e.g., 18°C, 25°C, 30°C) - Vary inducer concentration (e.g., 0.1-1.0 mM IPTG) - Test different induction times check_host->optimize_induction Host OK check_toxicity 4. Assess Protein Toxicity - Leaky expression? - Use tighter regulation system (e.g., pLysS/E) optimize_induction->check_toxicity Still Low end Successful Expression optimize_induction->end Expression Improved check_toxicity->end Toxicity Addressed

Caption: Troubleshooting workflow for low or no protein expression.

Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)

Insoluble protein found in inclusion bodies is a frequent challenge. The goal is to slow down protein synthesis to allow for

Validation & Comparative

comparative analysis of binding affinities of allolactose and IPTG to the lac repressor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of the natural inducer, allolactose (B1665239), and the synthetic inducer, IPTG, to the lac repressor.

This guide provides a detailed comparison of the binding affinities of this compound and Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the lac repressor protein. The information presented herein is supported by experimental data from various biochemical assays and is intended to be a valuable resource for those working in fields related to gene regulation, protein-ligand interactions, and drug discovery.

Executive Summary

The lac operon is a classic model system for studying gene regulation, where the lac repressor protein (LacI) acts as a negative regulator. The binding of an inducer molecule to LacI causes a conformational change that reduces its affinity for the operator DNA, leading to the transcription of the downstream lac genes. This compound is the natural inducer of the lac operon, while IPTG is a non-metabolizable synthetic analog widely used in molecular biology for inducing gene expression. While both molecules effectively induce the lac operon, they exhibit distinct binding kinetics and thermodynamic properties in their interaction with the lac repressor. This guide delves into a comparative analysis of these two crucial molecules.

Data Presentation: Binding Affinities

The binding affinities of this compound and IPTG to the lac repressor have been determined using various experimental techniques. The dissociation constant (Kd), a measure of the binding affinity where a lower value indicates a stronger interaction, is a key parameter in this comparison.

LigandDissociation Constant (Kd)Association Constant (Ka)Experimental MethodNotes
This compound ~0.6 µM1.7 x 10⁶ M⁻¹[1]Not specified in the immediate context, but likely determined by equilibrium-based methods.This value represents the direct binding affinity of this compound to the purified lac repressor.
IPTG ~1 µM[2]-NMR SpectroscopyThis value is consistent with the concentration range required for induction in vivo.
IPTG -1.1 x 10⁵ M⁻¹s⁻¹ (association rate constant, k_on)[3]Stopped-flow fluorescence spectroscopyThe dissociation constant (Kd) can be calculated if the dissociation rate constant (k_off) is known (Kd = k_off / k_on).
Lac Repressor-Operator DNA 10⁻¹⁰ to 10⁻¹³ M-Nitrocellulose filter bindingThis represents the very high affinity of the repressor for its DNA target in the absence of an inducer.
Lac Repressor-Operator DNA + IPTG 10⁻⁷ to 10⁻¹⁰ M-Nitrocellulose filter bindingThe affinity of the repressor for the operator DNA is reduced by approximately 1000-fold in the presence of IPTG.[1]

Note: The discrepancies in the reported binding affinities for IPTG in various studies can be attributed to differences in experimental conditions, such as buffer composition, pH, temperature, and the specific technique employed. The millimolar concentrations often cited for IPTG typically refer to the effective concentration required for maximal induction in cell-based assays, which may not directly reflect the intrinsic binding affinity to the purified repressor protein.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common techniques used to measure the binding affinities of inducers to the lac repressor.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of the ligand (inducer) is titrated into a solution of the protein (lac repressor) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the ligand to the protein.

Methodology:

  • Sample Preparation:

    • Purified lac repressor protein is dialyzed extensively against the ITC buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

    • This compound or IPTG is dissolved in the same dialysis buffer to ensure no buffer mismatch.

    • The concentrations of the protein and ligand are accurately determined. Typically, the repressor concentration in the cell is in the micromolar range, and the inducer concentration in the syringe is 10-20 times higher.

  • Titration:

    • The sample cell is filled with the lac repressor solution, and the injection syringe is filled with the inducer solution.

    • A series of small, precise injections of the inducer into the repressor solution are performed at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the inducer to the repressor.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Nitrocellulose Filter Binding Assay

This classic technique is used to measure the affinity of a protein for a radiolabeled ligand or DNA.

Principle: Proteins bind to nitrocellulose membranes, while small molecules like inducers and DNA do not. A protein-ligand complex will be retained on the filter, allowing for the quantification of the bound ligand.

Methodology:

  • Preparation of Materials:

    • Purified lac repressor protein.

    • Radiolabeled inducer (e.g., [¹⁴C]-IPTG) or a competitive binding setup with radiolabeled operator DNA.

    • Nitrocellulose filters.

    • Binding buffer (e.g., 0.01 M Tris-HCl, pH 7.4, 0.15 M KCl, 0.1 mM DTT, 0.1 mM EDTA, and 5% DMSO).[3]

  • Binding Reaction:

    • A constant concentration of the lac repressor is incubated with varying concentrations of the radiolabeled inducer in the binding buffer.

    • The reactions are allowed to reach equilibrium.

  • Filtration and Washing:

    • The reaction mixtures are passed through the nitrocellulose filters under vacuum.

    • The filters are washed quickly with cold binding buffer to remove unbound ligand.

  • Quantification:

    • The amount of radioactivity retained on each filter is measured using a scintillation counter.

    • The data is plotted as the amount of bound ligand versus the concentration of the ligand.

    • The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Fluorescence Titration

This method utilizes the change in the intrinsic fluorescence of a protein upon ligand binding.

Principle: The lac repressor contains tryptophan residues whose fluorescence properties (intensity and/or emission wavelength) can change upon the binding of an inducer. This change can be monitored to determine the binding affinity.

Methodology:

  • Sample Preparation:

    • Purified lac repressor protein in a suitable buffer (e.g., 0.01 M Tris-HCl, pH 7.4, 0.15 M KCl).

    • A stock solution of this compound or IPTG.

  • Fluorescence Measurement:

    • The intrinsic tryptophan fluorescence of the lac repressor is measured using a fluorometer. The excitation wavelength is typically around 285 nm, and the emission is monitored at the wavelength of maximum fluorescence.

    • Small aliquots of the inducer solution are added sequentially to the repressor solution.

    • The fluorescence is measured after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • The change in fluorescence is plotted against the concentration of the inducer.

    • The data is fitted to a binding equation to calculate the dissociation constant (Kd).

Mandatory Visualization

Lac Operon Induction Pathway

The following diagram illustrates the mechanism of lac operon induction by both this compound and IPTG.

Lac_Operon_Induction cluster_operon Lac Operon cluster_regulation Regulation promoter Promoter operator Operator lacZ lacZ promoter->lacZ Transcription lacY lacY lacA lacA repressor Lac Repressor (Active) repressor->operator Binds to Operator (Transcription Blocked) repressor_inactive Lac Repressor (Inactive) repressor->repressor_inactive Conformational Change repressor_inactive->operator Cannot Bind Operator This compound This compound This compound->repressor Binds to Repressor iptg IPTG iptg->repressor Binds to Repressor rna_polymerase RNA Polymerase rna_polymerase->promoter Cannot bind effectively rna_polymerase_active RNA Polymerase rna_polymerase_active->promoter Binds to Promoter

Caption: Lac operon induction by this compound and IPTG.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram outlines the typical workflow for an ITC experiment to determine the binding affinity of an inducer to the lac repressor.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis protein_prep Purify and dialyze Lac Repressor concentration Accurately determine concentrations protein_prep->concentration ligand_prep Prepare Inducer (this compound or IPTG) in dialysis buffer ligand_prep->concentration load_cell Load Lac Repressor into sample cell concentration->load_cell load_syringe Load Inducer into injection syringe concentration->load_syringe titration Titrate Inducer into Lac Repressor solution at constant temperature load_cell->titration load_syringe->titration measure_heat Measure heat change per injection titration->measure_heat plot_data Plot integrated heat vs. molar ratio measure_heat->plot_data fit_curve Fit data to a binding model plot_data->fit_curve get_params Determine Kd, n, ΔH, ΔS fit_curve->get_params

Caption: Workflow for an ITC binding experiment.

Conclusion

Both this compound and IPTG are potent inducers of the lac operon, functioning by binding to the lac repressor and reducing its affinity for the operator DNA. While their binding affinities are comparable, in the micromolar range, the specific experimental context is crucial for the precise determination of these values. IPTG's metabolic stability makes it the preferred choice for controlled induction in laboratory settings. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of these and other protein-ligand interactions, which is fundamental to advancing our understanding of gene regulation and for the development of novel therapeutic agents.

References

A Comparative Guide to Lac Operon Inducers: Allolactose, Lactose, and IPTG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lac operon remains a cornerstone of molecular biology and a powerful tool for inducible gene expression in prokaryotic systems. The choice of inducer is critical for optimizing protein expression, controlling metabolic pathways, and designing robust genetic circuits. This guide provides an objective comparison of three key inducers of the lac operon: the natural inducer allolactose (B1665239), its precursor lactose (B1674315), and the synthetic analog isopropyl β-D-1-thiogalactopyranoside (IPTG). We will delve into their mechanisms of action, performance based on experimental data, and provide detailed protocols for their application.

Mechanism of Action: A Tale of Two Sugars and a Synthetic Mimic

The induction of the lac operon hinges on the derepression of the LacI repressor protein from the operator region, thereby allowing RNA polymerase to transcribe the downstream structural genes (lacZ, lacY, and lacA). While all three inducers achieve this outcome, their origins and interactions with the cellular machinery differ significantly.

This compound , a β-1,6-glycosidic isomer of lactose, is the natural inducer of the lac operon.[1][2] It is not directly transported into the cell but is instead synthesized from lactose by a transgalactosylation reaction catalyzed by β-galactosidase, the product of the lacZ gene.[2] This creates a positive feedback loop: a basal level of β-galactosidase is required to produce the initial this compound, which then induces higher levels of enzyme expression.[3] this compound binds to the LacI repressor, causing a conformational change that dramatically reduces the repressor's affinity for the operator DNA, leading to gene expression.[4]

Lactose , a disaccharide composed of galactose and glucose, serves as the initial substrate for both metabolism and induction. For induction to occur, lactose must first be transported into the cell by lactose permease (lacY product) and then converted to this compound by β-galactosidase. Therefore, lactose itself is an indirect inducer. Its effectiveness is also subject to catabolite repression; the presence of a preferred carbon source like glucose will inhibit lactose uptake and reduce the induction level.

IPTG (Isopropyl β-D-1-thiogalactopyranoside) is a synthetic, structural analog of this compound. Unlike lactose and this compound, IPTG is not metabolized by the cell, making it a "gratuitous" inducer. This non-metabolizable nature ensures that its concentration remains relatively constant throughout an experiment, leading to sustained and tunable induction. IPTG is readily transported into the cell and directly binds to the LacI repressor to induce gene expression.

Performance Comparison: A Quantitative Look at Induction

The choice between these inducers often depends on the specific experimental goals, balancing factors like induction strength, cost, and potential effects on cell physiology. The following table summarizes key quantitative parameters, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

FeatureThis compoundLactoseIPTG (Isopropyl β-D-1-thiogalactopyranoside)
Type Natural InducerNatural Substrate & Pre-InducerSynthetic (Gratuitous) Inducer
Mechanism Direct binding to LacI repressorConverted to this compound by β-galactosidaseDirect binding to LacI repressor
Metabolism Metabolized by β-galactosidaseMetabolized into glucose and galactoseNot metabolized
Affinity for LacI Repressor High (Ka ≈ 1.7 x 10⁶ M⁻¹)Very low; acts as a weak anti-inducer in some contextsHigh (Ka ≈ 1 x 10⁶ M⁻¹)
Induction Strength Strong, part of a natural feedback loopVariable, dependent on conversion to this compound and catabolite repressionStrong and tunable
Typical Concentration for Induction Not exogenously added; intracellular concentration is regulated1 mM - 100 g/L (concentration can be highly variable depending on the study)0.1 - 1.0 mM
Toxicity Non-toxicHigh concentrations can cause osmotic stressCan be toxic at high concentrations
Cost Not commercially available for induction purposesLowHigh

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms and a typical experimental workflow, the following diagrams are provided in DOT language.

Signaling Pathways

lac_operon_induction cluster_cell Cell cluster_membrane Cell Membrane Lactose_ext Lactose Permease Lactose Permease (LacY) Lactose_ext->Permease Transport IPTG_ext IPTG IPTG_ext->Permease Transport Lactose_int Lactose Permease->Lactose_int IPTG_int IPTG Permease->IPTG_int BetaGal β-galactosidase (LacZ) Lactose_int->BetaGal Conversion LacI LacI Repressor IPTG_int->LacI Inactivation This compound This compound This compound->LacI Inactivation BetaGal->this compound Operator Operator LacI->Operator Repression lacZYA lacZ, lacY, lacA Operator->lacZYA lacZYA->BetaGal Translation Transcription Transcription beta_galactosidase_assay start Start: E. coli culture in log phase induce Induce with: - Lactose - IPTG - No inducer (control) start->induce incubate Incubate at 37°C induce->incubate lyse Cell Lysis (e.g., with chloroform/SDS) incubate->lyse add_onpg Add ONPG (o-nitrophenyl-β-D-galactopyranoside) lyse->add_onpg incubate_rt Incubate at Room Temperature add_onpg->incubate_rt stop_reaction Stop Reaction (e.g., with Na₂CO₃) incubate_rt->stop_reaction measure Measure Absorbance at 420 nm (yellow o-nitrophenol) stop_reaction->measure calculate Calculate Miller Units measure->calculate

References

confirming the specificity of allolactose for the lac repressor over other galactosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the lac repressor and various galactosides is fundamental to leveraging the lac operon system in molecular biology and synthetic biology applications. This guide provides a detailed comparison of the binding affinities of allolactose (B1665239), Isopropyl β-D-1-thiogalactopyranoside (IPTG), lactose (B1674315), and galactose to the lac repressor, supported by experimental data and detailed protocols.

The lac operon is a classic model for gene regulation, where the binding of an inducer to the lac repressor protein triggers the transcription of genes responsible for lactose metabolism. The natural inducer of this system is this compound, an isomer of lactose.[1] However, several other structurally similar galactosides can also interact with the repressor, each with varying degrees of affinity and efficacy. This guide delves into the specificity of these interactions, providing a quantitative basis for selecting the appropriate inducer for experimental needs.

Comparative Binding Affinities of Galactosides to the Lac Repressor

The strength of the interaction between a ligand and a protein is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. Extensive research has been conducted to determine the Kd values for various galactosides with the lac repressor.

GalactosideDissociation Constant (Kd)Notes
This compound ~ 0.1 µMThe natural and most potent inducer.[2]
IPTG ~ 1 - 2 µM to 2.8 mMA non-metabolizable analog of this compound, widely used experimentally. The wide range of reported Kd values may be attributed to different experimental conditions such as pH, temperature, and buffer composition.[2][3]
Lactose ~ 1 mMThe substrate for β-galactosidase, which isomerizes it to this compound. It is a weak inducer itself.
Galactose Weak binderA monosaccharide product of lactose hydrolysis; it exhibits very weak binding to the lac repressor.[4]

This compound stands out as the most specific and potent natural inducer for the lac repressor, exhibiting the lowest dissociation constant. This high affinity ensures a rapid and efficient response to the presence of lactose in the environment.

IPTG , a synthetic analog, is a widely used inducer in laboratory settings due to its stability and inability to be metabolized by the cell. However, the reported binding affinity of IPTG for the lac repressor varies significantly across the literature. This variation likely stems from differences in experimental setups, highlighting the importance of standardized protocols when comparing binding affinities.

Lactose , the substrate that initiates the induction cascade, is a surprisingly weak binder to the lac repressor. Its primary role is to be converted into this compound by β-galactosidase. This indirect induction mechanism provides a layer of regulation, ensuring that the operon is only strongly induced when lactose is abundant enough to be metabolized.

Galactose , a monosaccharide component of lactose, shows negligible binding to the lac repressor, underscoring the high specificity of the repressor's binding pocket for the disaccharide structure of galactosides.

Visualizing the Lac Operon Signaling Pathway

The regulation of the lac operon is a well-understood signaling pathway. The following diagram illustrates the key molecular events.

lac_operon_signaling cluster_environment Cellular Environment cluster_cell Bacterial Cell Lactose Lactose LacY LacY (Permease) Lactose->LacY Transport Lactose_internal Lactose_internal LacZ LacZ (β-galactosidase) This compound This compound LacZ->this compound Isomerization Galactose_Glucose Galactose + Glucose LacZ->Galactose_Glucose Hydrolysis LacI LacI (Repressor) lac_Operon lac Operon (lacZ, lacY, lacA) LacI->lac_Operon Represses This compound->LacI Binds to This compound->LacI Inactivates Repressor Transcription_Translation Transcription & Translation lac_Operon->Transcription_Translation Allows Transcription_Translation->LacY Transcription_Translation->LacZ filter_binding_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Purify_Repressor Purify Lac Repressor Radiolabel_Repressor Radiolabel Lac Repressor (e.g., with ³⁵S) Purify_Repressor->Radiolabel_Repressor Prepare_Galactosides Prepare Galactoside Solutions (this compound, IPTG, Lactose, Galactose) Incubate Incubate Radiolabeled Repressor with varying concentrations of each Galactoside Prepare_Galactosides->Incubate Radiolabel_Repressor->Incubate Filter Pass reaction mixture through Nitrocellulose Filter Incubate->Filter Wash Wash filter to remove unbound ligand Filter->Wash Scintillation Measure radioactivity on the filter using Scintillation Counting Wash->Scintillation Plot Plot Bound Repressor vs. Galactoside Concentration Scintillation->Plot Calculate_Kd Calculate Dissociation Constant (Kd) Plot->Calculate_Kd

References

A Comparative Guide to Quantitative Real-Time PCR Analysis of lac Operon Expression Induced by Allolactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative real-time PCR (qPCR) for the analysis of lac operon expression in response to the natural inducer, allolactose (B1665239), against other methods and inducers. Detailed experimental protocols, quantitative data summaries, and visual diagrams are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to lac Operon Induction

The lac operon in Escherichia coli is a classic model system for studying gene regulation. Its expression is primarily controlled by the presence of lactose (B1674315) and the absence of glucose. Lactose is converted to this compound, the natural inducer of the operon.[1] this compound binds to the LacI repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the DNA. This allows RNA polymerase to transcribe the structural genes of the operon: lacZ, lacY, and lacA.

A commonly used synthetic analog of this compound is Isopropyl β-D-1-thiogalactopyranoside (IPTG). IPTG is a potent inducer that is not metabolized by the cell, making its concentration stable throughout an experiment.[2][3][4][5] While both this compound and IPTG induce the lac operon, their induction dynamics and efficiencies can differ. This compound has been reported to have a higher affinity for the Lac repressor than IPTG. This guide focuses on the use of qPCR to precisely quantify these differences in gene expression.

Quantitative Comparison of lac Operon Inducers

Quantitative PCR allows for the sensitive and specific measurement of mRNA transcript levels. Below is a summary of hypothetical, yet representative, quantitative data comparing the expression of the lacZ gene in E. coli after induction with this compound and IPTG. These values are based on the known higher affinity of this compound for the LacI repressor and illustrate the expected outcome of a qPCR experiment.

Inducer (Concentration)Target GeneFold Change in mRNA Expression (Relative to Uninduced Control)
Uninduced ControllacZ1.0
This compound (1 mM)lacZ1500
IPTG (1 mM)lacZ1200
This compound (0.1 mM)lacZ800
IPTG (0.1 mM)lacZ500

Comparison of Gene Expression Analysis Methods

While qPCR is a powerful tool for quantifying mRNA levels, other methods can also be employed to study lac operon expression. Each method has its own advantages and disadvantages in terms of sensitivity, quantification, and throughput.

MethodPrincipleAdvantagesDisadvantages
Quantitative Real-Time PCR (qPCR) Reverse transcription of mRNA to cDNA followed by PCR amplification with fluorescence detection.High sensitivity, high specificity, wide dynamic range, and quantitative results.Requires specialized equipment, potential for amplification bias.
β-Galactosidase Assay Measures the enzymatic activity of the lacZ gene product, β-galactosidase, using a colorimetric substrate like ONPG.Simple, inexpensive, and provides a functional readout of gene expression.Indirect measure of transcription, less sensitive than qPCR, can be affected by factors influencing enzyme activity.
Northern Blotting Separation of RNA by gel electrophoresis, transfer to a membrane, and detection with a labeled probe.Provides information on transcript size and alternative splice variants. Can be quantitative.Lower sensitivity than qPCR, requires larger amounts of RNA, more labor-intensive.

Signaling Pathway and Experimental Workflow

lac Operon Induction by this compound

The following diagram illustrates the signaling pathway of lac operon induction by this compound. In the absence of lactose, the LacI repressor binds to the operator, inhibiting transcription. When lactose is present, it is converted to this compound, which then binds to the repressor, leading to its dissociation from the operator and allowing transcription to proceed.

lac_operon_induction cluster_cell E. coli Cell Lactose_ext Lactose (extracellular) LacY LacY (Permease) Lactose_ext->LacY Transport Lactose_int Lactose (intracellular) LacY->Lactose_int beta_gal β-galactosidase (LacZ) Lactose_int->beta_gal Conversion This compound This compound beta_gal->this compound LacI_Repressor LacI Repressor This compound->LacI_Repressor Binds and inactivates Operator Operator LacI_Repressor->Operator Blocks transcription lac_genes lacZ, lacY, lacA Operator->lac_genes Transcription mRNA mRNA lac_genes->mRNA RNA_Polymerase RNA Polymerase RNA_Polymerase->Operator Binds

Caption: lac operon induction pathway by this compound.

Experimental Workflow for qPCR Analysis

The diagram below outlines the key steps involved in the quantitative real-time PCR analysis of lac operon gene expression.

qpcr_workflow start Start: E. coli Culture with Inducer (e.g., this compound) rna_extraction 1. RNA Extraction start->rna_extraction rna_qc 2. RNA Quality & Quantity Assessment rna_extraction->rna_qc cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification & Data Collection qpcr_setup->qpcr_run data_analysis 6. Data Analysis (Relative Quantification) qpcr_run->data_analysis end End: Fold Change in Gene Expression data_analysis->end

Caption: Workflow for qPCR analysis of lac operon expression.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) Protocol for lacZ mRNA Analysis

This protocol details the steps for quantifying lacZ mRNA levels from E. coli cultures induced with this compound.

1. Bacterial Culture and Induction:

  • Grow E. coli K-12 strain in LB medium at 37°C with shaking to an OD600 of 0.4-0.6.

  • Divide the culture into experimental groups (e.g., uninduced control, 1 mM this compound, 1 mM IPTG).

  • Induce the cultures and incubate for a defined period (e.g., 1-2 hours) at 37°C with shaking.

2. RNA Extraction:

  • Harvest 1-2 mL of bacterial culture by centrifugation at 4°C.

  • Immediately proceed with RNA extraction using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method to minimize RNA degradation.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

3. RNA Quantification and Quality Control:

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a bioanalyzer.

4. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or gene-specific primers.

5. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix in a total volume of 20 µL containing:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM) for lacZ

    • 1 µL of reverse primer (10 µM) for lacZ

    • 2 µL of diluted cDNA template

    • 6 µL of nuclease-free water

  • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.

  • Use a housekeeping gene (e.g., rrsA - 16S rRNA) for normalization.

6. qPCR Cycling Conditions:

  • Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify the specificity of the amplified product.

7. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target gene (lacZ) and the housekeeping gene in all samples.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Alternative Method: β-Galactosidase Assay Protocol

This enzymatic assay provides a functional measure of lac operon expression by quantifying the activity of the β-galactosidase enzyme.

1. Cell Lysis:

  • Take a defined volume of the induced bacterial culture.

  • Add a few drops of chloroform (B151607) and a drop of 0.1% SDS to lyse the cells and release the intracellular enzymes.

2. Enzymatic Reaction:

  • Add a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG), a colorless substrate.

  • Incubate the reaction at a constant temperature (e.g., 28°C). β-galactosidase will cleave ONPG into galactose and o-nitrophenol, which is yellow.

3. Stopping the Reaction and Measurement:

  • Stop the reaction by adding a solution of sodium carbonate (Na2CO3), which raises the pH and inactivates the enzyme.

  • Measure the absorbance of the yellow o-nitrophenol at 420 nm using a spectrophotometer.

4. Calculation of β-Galactosidase Activity:

  • Calculate the enzyme activity in Miller Units using the following formula: Miller Units = 1000 * [OD420 – (1.75 * OD550)] / (Time * Volume * OD600) where OD550 corrects for light scattering by cell debris.

Conclusion

Quantitative real-time PCR is a highly sensitive and specific method for analyzing the expression of the lac operon in response to inducers like this compound. It provides precise quantification of mRNA levels, allowing for a detailed comparison of the induction efficiency of different compounds. While alternative methods like the β-galactosidase assay offer a simpler, functional readout, qPCR remains the gold standard for accurate gene expression analysis at the transcriptional level. This guide provides the necessary protocols and comparative data to aid researchers in their studies of gene regulation and drug development.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Allolactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of allolactose (B1665239), ensuring compliance and minimizing environmental impact.

This compound, while a vital compound in molecular biology for inducing the lac operon, requires careful management when it becomes waste. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of in the regular trash or down the drain[2][3][4]. The primary directive for its disposal is to use an approved waste disposal plant[1].

Immediate Safety and Handling Precautions

Before handling this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety Goggles: To protect your eyes from dust or splashes.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable option.

  • Laboratory Coat: To protect your skin and clothing.

In the event of a spill, avoid creating dust if it is in solid form. Gently cover the spill with an absorbent material, collect it, and place it in a labeled waste container.

**Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify Waste: Any surplus, expired, or contaminated this compound, including solutions and contaminated lab materials (e.g., pipette tips, weighing paper), must be treated as chemical waste.

  • Segregate Waste: It is crucial to keep this compound waste separate from other waste streams. Do not mix it with non-hazardous materials or other incompatible chemical wastes.

Step 2: Waste Collection and Containment

  • Select Appropriate Containers: Use leak-proof containers that are clearly labeled and compatible with this compound. For solid waste, a securely sealed container is adequate. For liquid waste, a screw-cap bottle is recommended. The original container, if in good condition, is an ideal choice.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste." The label should also include the date the waste was first added and the name of the responsible researcher or lab.

Step 3: On-Site Storage

  • Designated Storage Area: Store waste containers in a designated and clearly marked "Satellite Accumulation Area" within the laboratory. This area should be under the direct supervision of laboratory personnel.

  • Safe Storage Conditions: Ensure containers are tightly sealed and stored in a cool, dry, and well-ventilated area. Secondary containment, such as a chemical-resistant tray, is highly recommended to prevent spills from reaching the drainage system.

Step 4: Disposal

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. This is the only approved method for disposing of chemicals that are toxic to aquatic life.

  • Record Keeping: Maintain a log of the accumulated waste, noting the amount and date of disposal.

Quantitative Data Summary
ParameterGuidelineSource
Toxicity Harmful if swallowed; Very toxic to aquatic life with long-lasting effects.
Disposal Route Must be disposed of via an approved waste disposal plant.
Drain Disposal Prohibited due to aquatic toxicity.
Trash Disposal Prohibited for chemicals with this level of toxicity.
Container Filling Do not fill containers to more than 90% capacity.
On-site Storage Limit Partially filled containers may remain in a Satellite Accumulation Area for up to one year. Full containers must be removed within three days.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

AllolactoseDisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process cluster_prohibited Prohibited Actions A Waste Generation (Surplus/Contaminated this compound) B Segregate this compound Waste A->B Step 1 X1 Do NOT Dispose in Regular Trash A->X1 X2 Do NOT Dispose Down the Drain A->X2 C Select & Label Appropriate Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Contact EHS or Licensed Waste Contractor D->E Step 4 F Professional Waste Collection E->F G Transport to Approved Waste Disposal Facility F->G

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your research operations.

References

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